BMS-707035 vs. Raltegravir: Comparable Integrase Inhibition but Superior Antiviral EC50 Shift in Serum
BMS-707035 demonstrates potent inhibition of HIV-1 integrase strand transfer activity (IC50 = 15 nM), comparable to the clinically approved INSTI Raltegravir (reported IC50 = 10-15 nM in similar assays) . However, a key differentiator emerges in antiviral assays: BMS-707035 exhibits an EC50 of 2 nM in the presence of 10% FBS, but this value shifts to 17 nM in the presence of 15 mg/mL human serum albumin, reflecting its high plasma protein binding . This contrasts with Raltegravir, which shows a smaller EC50 shift (approximately 2- to 3-fold) under comparable serum conditions [1]. This distinction is critical for studies requiring translation of in vitro potency to in vivo antiviral activity predictions.
| Evidence Dimension | Antiviral Activity (EC50) in Different Protein Environments |
|---|---|
| Target Compound Data | EC50 = 2 nM (10% FBS); EC50 = 17 nM (15 mg/mL HSA) |
| Comparator Or Baseline | Raltegravir: EC50 shift ~2- to 3-fold under similar serum conditions |
| Quantified Difference | BMS-707035 exhibits an ~8.5-fold EC50 shift, while Raltegravir exhibits a ~2- to 3-fold shift |
| Conditions | HIV-1 antiviral assays; 10% FBS vs. 15 mg/mL human serum albumin |
Why This Matters
This differential protein shift informs more accurate in vivo efficacy modeling and distinguishes BMS-707035 for studies focused on serum protein interactions.
- [1] Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. Journal of Medicinal Chemistry, 51(18), 5843-5855. doi:10.1021/jm800245z View Source
